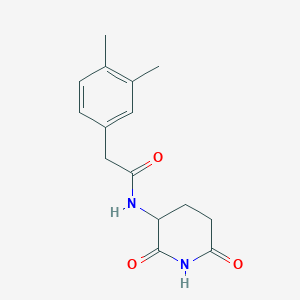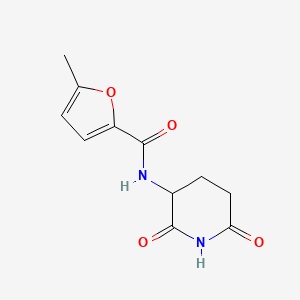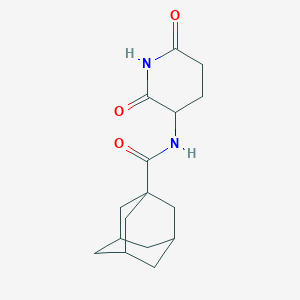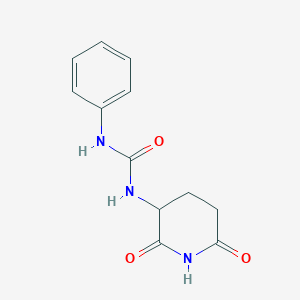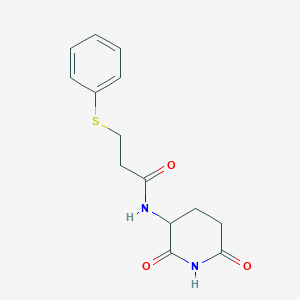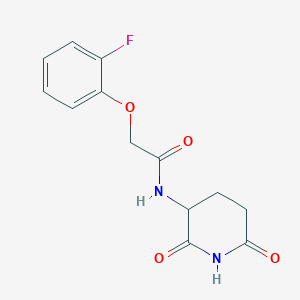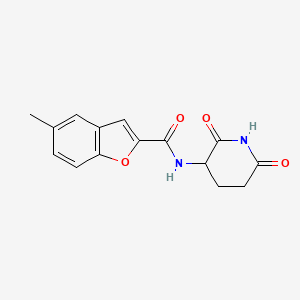
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BDP or BDP-9066. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has been shown to exhibit potent activity against various cancer cell lines, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide in lab experiments is its high potency and selectivity. This compound exhibits potent activity against various cancer cell lines and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions. This can make it challenging to administer this compound in vivo and can limit its potential applications in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide. One area of research is the development of novel derivatives of this compound with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in various cellular processes. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide involves a series of chemical reactions. The first step involves the reaction of 4-bromophenol with 4-bromoanisole in the presence of a base to form 4-bromophenoxyanisole. The second step involves the reaction of 4-bromophenoxyanisole with ethyl 3-oxopiperidine-2-carboxylate in the presence of a base to form 2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, this compound can be used as a screening tool to identify potential drug candidates. In pharmaceuticals, this compound can be used as an intermediate for the synthesis of various drugs.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2,6-dioxopiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-8(21-10-4-2-9(15)3-5-10)13(19)16-11-6-7-12(18)17-14(11)20/h2-5,8,11H,6-7H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAXGHPNDCUDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(=O)NC1=O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

